molecular formula C18H29NO3S B2710243 1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane CAS No. 898654-55-2

1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane

Cat. No.: B2710243
CAS No.: 898654-55-2
M. Wt: 339.49
InChI Key: PVKLKIPFSXQEEO-UHFFFAOYSA-N
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Description

1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly for its azepane-based scaffold. Azepane derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological profiles and are present in more than 20 FDA-approved drugs . These compounds are investigated for a wide range of therapeutic applications, including as anti-cancer, anti-tubercular, and antimicrobial agents, as well as enzyme inhibitors and treatments for metabolic disorders . The specific substitution pattern on the phenylsulfonyl moiety of this compound suggests potential for targeted biological activity, though its exact mechanism of action and primary research applications are compound-specific and require empirical validation by researchers. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-5-22-17-12-15(4)18(13-16(17)14(2)3)23(20,21)19-10-8-6-7-9-11-19/h12-14H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKLKIPFSXQEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane typically involves several steps:

    Starting Materials: The synthesis begins with 4-ethoxy-5-isopropyl-2-methylphenol and azepane.

    Sulfonylation: The phenol group is sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.

    Coupling Reaction: The sulfonyl derivative is then coupled with azepane using a suitable coupling agent, such as a carbodiimide, to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane has the molecular formula C18H29NO3SC_{18}H_{29}NO_3S and a molecular weight of approximately 339.49g/mol339.49\,g/mol. The compound features an azepane ring linked to a sulfonyl group and a substituted phenyl moiety, which contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound is explored for its potential as a drug candidate due to its biological activity. Key areas of investigation include:

  • Enzyme Inhibition : The sulfonyl group can interact with the active sites of enzymes, potentially inhibiting their activity. This property is crucial for developing drugs targeting enzyme-related diseases.
  • Antimicrobial Activity : Preliminary studies indicate that sulfonamide derivatives exhibit antimicrobial properties, making them candidates for new antibiotics.
  • Anticancer Potential : Some studies suggest that this compound may inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Similar compounds have been investigated for their ability to reduce inflammation, indicating that this compound may also exert anti-inflammatory effects.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing complex molecules. It is utilized in:

  • Sulfonylation Reactions : The compound can be used to introduce sulfonyl groups into other substrates, enhancing their reactivity.
  • Coupling Reactions : It can participate in coupling reactions with various nucleophiles, leading to the formation of diverse chemical entities.

Biological Research

The compound's interactions with biomolecules are of significant interest in biological research:

  • Membrane Interaction : The azepane ring may influence cellular membrane properties, affecting permeability and fluidity.
  • Biological Targeting : Its ability to form strong interactions with proteins makes it a candidate for studying protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azepane ring may also interact with biological membranes, affecting their properties and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane, comparisons are drawn to sulfonamide derivatives with analogous structural motifs. Below is a synthesis of findings from peer-reviewed studies:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Core Structure Substituents on Phenyl Ring Biological Activity (IC₅₀, μM) Key Findings
5-O-Methylsulfonyl indole derivative (Compound 2) Indole-sulfonyl Methylsulfonyl at C5 0.8–1.2 (across 4 cancer lines) Comparable to doxorubicin; small substituents enhance cytotoxicity
5-O-Aminosulfonyl indole derivative (Compound 3) Indole-sulfonyl Aminosulfonyl at C5 0.7–1.3 (across 4 cancer lines) High potency attributed to hydrogen-bonding capacity
This compound Phenylsulfonyl-azepane Ethoxy, isopropyl, methyl at C4/C5/C2 Not reported Predicted lower solubility due to bulky substituents; untested cytotoxicity

Key Observations

Substituent Size and Activity: Compounds with small sulfonyl substituents (e.g., methylsulfonyl, aminosulfonyl) exhibit potent cytotoxicity, likely due to improved solubility and target engagement . In contrast, the bulky ethoxy, isopropyl, and methyl groups on this compound may hinder cellular uptake or binding to targets like topoisomerases or tubulin.

Core Structure Influence :

  • Indole-based sulfonamides (e.g., Compounds 2–3) benefit from aromatic π-stacking interactions with biological targets, enhancing activity. The azepane core in the queried compound introduces conformational flexibility but may reduce binding affinity compared to rigid heterocycles.

Hydrogen-Bonding Capacity: The aminosulfonyl group in Compound 3 enables hydrogen bonding with enzyme active sites, a feature absent in the ethoxy/isopropyl-substituted compound.

Biological Activity

1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane (CAS No. 898654-55-2) is a sulfonamide compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an azepane ring linked to a sulfonyl group and a substituted phenyl moiety. Its molecular formula is C18H29NO3SC_{18}H_{29}NO_3S, with a molecular weight of 339.49 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves interactions with specific proteins and enzymes:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. This property is crucial for drug development targeting enzyme-related diseases.
  • Membrane Interaction : The azepane ring may interact with cellular membranes, influencing membrane fluidity and permeability, which can affect various cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Potential : Some sulfonamides have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to reduce inflammation, suggesting that this compound may also exert anti-inflammatory effects.

Comparative Analysis

To understand the biological significance of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityNotes
1-((4-Methoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepaneStructureAntimicrobial, AnticancerSimilar structure but different substituent on the phenyl ring
1-((4-Ethoxy-5-tert-butyl-2-methylphenyl)sulfonyl)azepaneStructureAntimicrobialVariation in the alkyl group may influence potency

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